4-(4-Isopropylphenoxy)-2-methylaniline
Description
Properties
IUPAC Name |
2-methyl-4-(4-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-4-6-14(7-5-13)18-15-8-9-16(17)12(3)10-15/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJDIESBWPUBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)-2-methylaniline typically involves the reaction of 4-isopropylphenol with 2-methylaniline. One common method is the nucleophilic substitution reaction where 4-isopropylphenol is reacted with 2-methylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenoxy)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(4-Isopropylphenoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and altering their activity. The pathways involved may include signal transduction mechanisms where the compound modulates the activity of key enzymes or receptors.
Comparison with Similar Compounds
4-Chloro-2-methylaniline
- Structure: Chloro substituent at the para position instead of isopropylphenoxy.
- Key Properties: Exhibits carcinogenicity due to metabolic activation by hepatic microsomes, forming reactive intermediates (e.g., 5-chloro-2-hydroxylaminotoluene) that bind to DNA and proteins . Induces macromolecular binding in rat liver tissues, with enzymatic activity enhanced by phenobarbital induction .
- Applications: Primarily studied for its carcinogenic mechanisms rather than therapeutic use.
2-Methyl-4-heptafluoroisopropylaniline
- Structure: Heptafluoroisopropyl group replaces the isopropylphenoxy moiety.
- Key Properties: Molecular Formula: C₁₀H₈F₇N; Molecular Weight: 275.17 g/mol .
- Applications : Likely used in specialty chemicals or fluorinated polymer intermediates.
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline
4-Methoxy-2-methylaniline
- Structure: Methoxy group instead of isopropylphenoxy.
- Key Properties :
- Applications : Used in dye synthesis and as a precursor for pharmaceuticals.
5-(5-Fluoropyridin-3-yl)-2-methylaniline
- Structure : Fluoropyridinyl substituent introduces heterocyclic diversity.
- Key Properties :
- Combines aromatic amine reactivity with pyridine’s hydrogen-bonding capacity.
- Applications : Explored in medicinal chemistry for targeted kinase inhibitors .
Research Findings and Mechanistic Insights
- Metabolic Activation: Chlorinated analogs like 4-chloro-2-methylaniline undergo enzymatic oxidation to hydroxylamines, leading to irreversible macromolecular binding—a critical factor in carcinogenicity .
- Fluorinated Derivatives : The heptafluoroisopropyl group in 2-Methyl-4-heptafluoroisopropylaniline imparts resistance to metabolic degradation, making it suitable for applications requiring environmental persistence .
- Structural Flexibility: Propyl-linked derivatives (e.g., N-[2-(4-isopropylphenoxy)propyl]-2,5-dimethylaniline) demonstrate enhanced pharmacokinetic profiles compared to rigid analogs, suggesting utility in drug design .
Biological Activity
4-(4-Isopropylphenoxy)-2-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of aniline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is . Its structure features a methylaniline moiety substituted with an isopropylphenoxy group, which may influence its biological interactions and efficacy.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
These results indicate its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary data suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent. -
Cancer Cell Line Study
In a comparative study on anticancer agents, this compound was tested alongside established chemotherapeutics. The compound demonstrated comparable or enhanced efficacy in inducing apoptosis in cancer cells, suggesting its viability for further development as a cancer therapeutic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Isopropylphenoxy)-2-methylaniline, and how do reaction conditions influence yield?
- The synthesis typically involves coupling 4-isopropylphenol with 2-methylaniline derivatives under basic conditions (e.g., potassium carbonate in DMF) . Temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF) are critical for achieving yields >70%. Continuous flow reactors can enhance reproducibility and scalability by maintaining precise reaction parameters .
Q. How can researchers characterize the purity and structural integrity of this compound?
- High-performance liquid chromatography (HPLC) with acetonitrile/water gradients (e.g., 60:40 v/v) provides high-resolution separation of impurities . Melting point analysis (expected range: 120–125°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 6.8–7.2 ppm for aromatic protons) confirm structural fidelity . Purity discrepancies may arise from residual solvents or unreacted precursors, necessitating iterative recrystallization .
Q. What are the key physical properties of this compound, and how do experimental conditions affect their measurement?
- Reported properties include a density of ~1.2 g/cm³, boiling point of ~390°C, and solubility in chloroform/DMSO . Variations in melting points (e.g., ±5°C) often reflect differences in purity or polymorphic forms. Solubility data should be validated under controlled humidity and temperature to avoid hygroscopic artifacts .
Advanced Research Questions
Q. How do substituents (e.g., isopropyl, methyl) influence the reactivity and biological activity of this compound?
- The isopropyl group enhances lipophilicity, improving membrane permeability in cellular assays, while the methyl group stabilizes the aniline moiety against oxidation . Comparative studies with halogenated analogs (e.g., 5-bromo-4-fluoro-2-methylaniline) show that electron-withdrawing substituents reduce metabolic stability but increase binding affinity to hydrophobic enzyme pockets .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- In silico docking studies suggest that the phenoxy group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases), while the aniline NH2 group forms hydrogen bonds with catalytic aspartate residues . In vitro assays using kinase inhibition panels (e.g., EGFR, VEGFR2) reveal IC50 values in the micromolar range, supporting its role as a lead compound for anticancer drug development .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies in IC50 values (e.g., 10–50 µM) may stem from assay variability (e.g., cell line heterogeneity, incubation time). Standardized protocols using isogenic cell lines and orthogonal assays (e.g., SPR for binding affinity, qPCR for downstream pathway modulation) are recommended . Batch-to-batch purity differences should also be ruled out via LC-MS .
Q. What advanced analytical techniques are suitable for studying regioselectivity in substitution reactions involving this compound?
- Time-resolved NMR and DFT calculations predict preferential substitution at the para position of the phenoxy ring due to steric hindrance from the isopropyl group . Isotopic labeling (e.g., deuterated methyl groups) combined with mass spectrometry can track reaction pathways and intermediate formation .
Methodological Guidance
Designing a stability study for this compound under varying storage conditions:
- Store samples in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., quinone derivatives) indicate susceptibility to light and oxygen .
Evaluating the compound’s potential as a fluorescent probe or material precursor:
- UV-Vis spectroscopy (λmax ~270 nm) and fluorescence emission (λem ~340 nm) confirm π-conjugation suitability. For material science applications, assess thermal stability via TGA (decomposition onset >250°C) and electrochemically via cyclic voltammetry (redox peaks at –0.5 to +1.2 V vs. Ag/AgCl) .
Best practices for scaling up synthesis without compromising yield or purity:
- Transition from batch to flow chemistry using microreactors (residence time: 10–15 min) to maintain temperature homogeneity and reduce side reactions . Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
